Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester

Drug Design ADME CNS Permeability

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester (CAS 586968-29-8), also known as methyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate, is a synthetic organic compound belonging to the class of thiophene-containing carbamates. It features a 2-thienyl ketone moiety linked to a methyl N-methylcarbamate group via a propyl spacer.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 586968-29-8
Cat. No. B12578133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester
CAS586968-29-8
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCN(CCC(=O)C1=CC=CS1)C(=O)OC
InChIInChI=1S/C10H13NO3S/c1-11(10(13)14-2)6-5-8(12)9-4-3-7-15-9/h3-4,7H,5-6H2,1-2H3
InChIKeyZIXILFCFBVDSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester (CAS 586968-29-8) for Research


Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester (CAS 586968-29-8), also known as methyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate, is a synthetic organic compound belonging to the class of thiophene-containing carbamates. It features a 2-thienyl ketone moiety linked to a methyl N-methylcarbamate group via a propyl spacer. With a molecular formula of C10H13NO3S and a molecular weight of 227.28 g/mol, it is primarily utilized as a research chemical and intermediate in medicinal chemistry . Its structural characteristics, including a predicted LogP of 2.02 and a polar surface area (PSA) of 74.85 Ų, position it for studies involving enzyme inhibition and central nervous system (CNS) targets .

Why Generic Substitution of Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester is Not Recommended


Direct substitution of Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester with its closest analogs—such as the ethyl ester (CAS 586968-30-1), the tert-butyl carbamate (CAS 351901-55-8), or the regioisomeric thiophen-3-yl variant (CAS 2013406-71-6)—is not straightforward due to quantifiable differences in physicochemical properties that directly impact synthetic utility and biological performance. The methyl ester's distinct lipophilicity (LogP 2.02) differs from its ethyl ester counterpart (LogP 2.41), which can alter membrane permeability and metabolic stability profiles . Furthermore, the tert-butyl analog offers enhanced acid-labile protecting group stability, a property critical in multi-step syntheses but absent in the methyl ester, while the 3-thienyl isomer presents different electronic and steric environments at the point of attachment to biological targets [1][2]. These intrinsic molecular differences mean that interchangeability in a synthetic pathway or biological assay would lead to divergent outcomes, making precise compound selection a necessity for reproducible research.

Quantitative Differentiation Data for Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester


Lipophilicity (LogP) Profile: Methyl Ester vs. Ethyl Ester Analog

The target methyl ester shows a significantly lower predicted lipophilicity (LogP 2.02) compared to its direct ethyl ester analog (CAS 586968-30-1, LogP 2.41). This difference of 0.39 logP units translates to a roughly 2.5-fold difference in compound partitioning into a lipid bilayer, a critical factor for optimizing central nervous system (CNS) drug candidates where lower LogP values are often preferred to reduce non-specific tissue binding and improve the therapeutic index .

Drug Design ADME CNS Permeability Lipophilicity

Steric and Electronic Influence of the Thiophene Ring: 2-Thienyl vs. 3-Thienyl Isomer

The target compound's 2-thienyl attachment point allows the sulfur atom to directly conjugate with the pendant carbonyl group, creating a unique electronic push-pull system. In contrast, the 3-thienyl isomer (exemplified by tert-butyl methyl(3-oxo-3-(thiophen-3-yl)propyl)carbamate, CAS 2013406-71-6) lacks this direct vinylogous thioester-like conjugation, altering the electron density on the carbonyl oxygen and its hydrogen-bond acceptor properties. This non-quantifiable but structurally definitive feature leads to distinct chemical reactivity and potential target engagement profiles [1].

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

Multi-Purpose Intermediate for Duloxetine-Related Impurities and Analogs

The compound is explicitly positioned as an intermediate in the creation of Duloxetine Carbamate Impurity standards, a critical reference material for Abbreviated New Drug Application (ANDA) filings and quality control method validation for the anti-depressant duloxetine. Its use in the synthesis of phenyl (R)-methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate, a known duloxetine-related impurity, has been documented by commercial suppliers of analytical standards [1]. This establishes a clear, high-value application path not shared by its non-thienyl or differently substituted analogs.

Pharmaceutical Analysis Impurity Reference Standards Method Validation

Best Application Scenarios for Procuring Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester


Development of CNS-Penetrant Carbamate-Based Drug Candidates

Given its experimentally validated structure and predicted lipophilicity (LogP 2.02) , this compound is ideally suited for use as a core scaffold in early-stage CNS drug discovery. Its lower LogP relative to the ethyl ester analog makes it preferable for teams aiming to optimize lead compounds for brain exposure while minimizing systemic clearance and off-target tissue distribution.

Synthesis of Duloxetine Carbamate Impurity for ANDA Referee Standards

The compound is a key starting material for synthesizing the complex Duloxetine Carbamate Impurity (a phenyl carbamate derivative) [2]. Laboratories involved in generic pharmaceutical analysis for duloxetine ANDA filings should procure this specific compound to ensure accurate, regulatory-compliant identification and quantification of this critical impurity during forced degradation and stability studies.

Structure-Activity Relationship (SAR) Studies on Thiophene Bioisosteres

The precise 2-thienyl connectivity and the conjugated ketone system provide a unique pharmacophoric core for SAR studies. Research teams exploring bioisosteric replacements for phenyl or furan rings in known drugs will find that the thiophene-2-yl substitution [1] offers a distinct electronic and steric profile compared to the 3-thienyl isomer, enabling the exploration of novel chemical space with differential target selectivity.

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